N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide
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Overview
Description
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide is a complex organic compound that features an adamantyl group, a thiazole ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with thioamides to form the thiazole ring.
Industrial Production Methods
This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include hydroxylated adamantyl derivatives, reduced thiazole compounds, and various substituted ethanediamides .
Scientific Research Applications
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances lipophilicity, allowing the compound to interact with lipid membranes. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the phenylethyl group can interact with aromatic residues in proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Adamantyl)-1,2,3-thiadiazole
- N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-allylethanediamide
- N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
Uniqueness
N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide is unique due to its combination of an adamantyl group, a thiazole ring, and a phenylethyl group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds. The adamantyl group enhances stability and lipophilicity, the thiazole ring offers versatile reactivity, and the phenylethyl group provides additional interactions with biological targets .
Properties
Molecular Formula |
C23H27N3O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(2-phenylethyl)oxamide |
InChI |
InChI=1S/C23H27N3O2S/c27-20(24-7-6-15-4-2-1-3-5-15)21(28)26-22-25-19(14-29-22)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,14,16-18H,6-13H2,(H,24,27)(H,25,26,28) |
InChI Key |
XJCWKKSELRYYGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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